Mercury, (octanoato)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury, (octanoato)phenyl-, also known as phenylmercuric octanoate, is an organomercury compound with the molecular formula C14H20HgO2. This compound is characterized by the presence of a phenyl group bonded to a mercury atom, which is further bonded to an octanoate group. Organomercury compounds are known for their stability towards air and moisture but are sensitive to light .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylmercuric octanoate can be synthesized through the mercuration of aromatic rings. Electron-rich arenes, such as phenol, undergo mercuration upon treatment with mercury(II) acetate. The acetate group on the mercury atom can be displaced by other groups, such as chloride .
Industrial Production Methods: Industrial production of phenylmercuric octanoate involves the reaction of phenylmagnesium bromide with mercury(II) chloride. This reaction typically takes place in diethyl ether solution, resulting in the formation of diphenylmercury, which can be further processed to obtain phenylmercuric octanoate .
Types of Reactions:
Oxidation: Phenylmercuric octanoate can undergo oxidation reactions, where the mercury atom is oxidized to a higher oxidation state.
Reduction: Reduction reactions can convert phenylmercuric octanoate to its elemental mercury form.
Substitution: The compound can undergo substitution reactions, where the octanoate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like sodium chloride or other halides.
Major Products Formed:
Oxidation: Higher oxidation state mercury compounds.
Reduction: Elemental mercury.
Substitution: Various organomercury compounds depending on the substituent introduced.
Scientific Research Applications
Phenylmercuric octanoate has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of phenylmercuric octanoate involves the interaction of the mercury atom with biological molecules. Mercury can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. This interaction can affect various molecular targets and pathways, including enzymes and structural proteins .
Comparison with Similar Compounds
- Phenylmercuric acetate
- Phenylmercuric chloride
- Phenylmercuric borate
- Phenylmercuric oleate
- Phenylmercuric nitrate
- Phenylmercuric iodide
- Phenylmercuric stearate
- Phenylmercuric carbonate
Comparison: Phenylmercuric octanoate is unique due to its specific octanoate group, which imparts distinct chemical properties and reactivity compared to other phenylmercuric compounds. For example, phenylmercuric acetate is commonly used as a fungicide and preservative, while phenylmercuric chloride is used in organic synthesis .
Properties
IUPAC Name |
octanoyloxy(phenyl)mercury |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.C6H5.Hg/c1-2-3-4-5-6-7-8(9)10;1-2-4-6-5-3-1;/h2-7H2,1H3,(H,9,10);1-5H;/q;;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOIYNQEGBGXBO-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)O[Hg]C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20HgO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13864-38-5 |
Source
|
Record name | Mercury, (octanoato)phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013864385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC122854 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122854 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.